1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
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Description
1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H31FN2O3S and its molecular weight is 470.6. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Several studies have explored the antibacterial properties of quinolone derivatives. For instance, novel N-1-(mono,-(di- and -(trifluoro-tert-butyl)quinolones and -naphthyridines have been synthesized, showing significant in vitro antibacterial potency, indicating the potential of such compounds in developing new antibacterial agents (Remuzon et al., 1991). Furthermore, the synthesis of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids has been investigated for their antibacterial activity, with certain derivatives showing potent activity against gram-positive bacteria, highlighting the therapeutic potential of such compounds in treating bacterial infections (Jung et al., 2001).
Antitumor Activities
The development of 4-aminoquinoline derivatives and their evaluation for cytotoxic effects on human breast tumor cell lines have been reported. These compounds exhibit significant cytotoxicity, suggesting their utility as a new class of anticancer agents (Zhang et al., 2007). Additionally, substituted 4-(1-arylsulfonylindol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-ones (indolylquinols) have shown substantial in vitro human tumor cell line activity, with certain compounds demonstrating potent and selective antitumor properties (Berry et al., 2005).
Enzyme Inhibition
Research has also focused on the development of compounds acting as enzyme inhibitors. For example, 4-(3-(benzyloxy)phenyl)-2-ethylsulfinyl-6-(trifluoromethyl)pyrimidine has been identified as a positive allosteric modulator at the glucagon-like peptide-1 receptor (GLP-1R), demonstrating the potential of such molecules in therapeutic applications targeting metabolic disorders (Nolte et al., 2014).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-4-5-11-28-17-25(33(31,32)20-9-7-6-8-10-20)26(30)21-13-22(27)24(14-23(21)28)29-15-18(2)12-19(3)16-29/h6-10,13-14,17-19H,4-5,11-12,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLKLWDFOXOFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one |
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